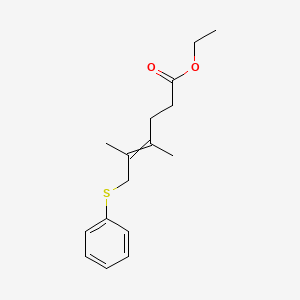
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: is an organic compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.769 g/mol This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a chlorophenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-tert-butyl-2-hydroxybenzaldehyde and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often emphasizes efficiency, scalability, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
(5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The tert-butyl and chlorophenyl groups contribute to its stability and lipophilicity, influencing its behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Tert-butyl-2-hydroxyphenyl)(4-fluorophenyl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(4-bromophenyl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(4-iodophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom’s electronegativity and size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
72083-19-3 |
|---|---|
Formule moléculaire |
C17H17ClO2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
(5-tert-butyl-2-hydroxyphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)12-6-9-15(19)14(10-12)16(20)11-4-7-13(18)8-5-11/h4-10,19H,1-3H3 |
Clé InChI |
HMWLCGKWJDGQSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



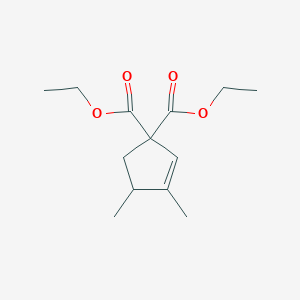
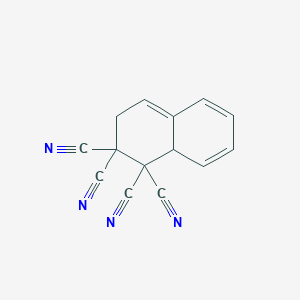
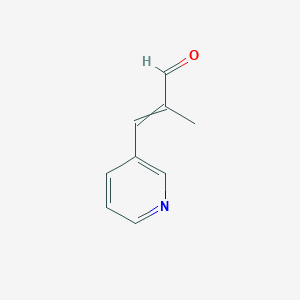
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
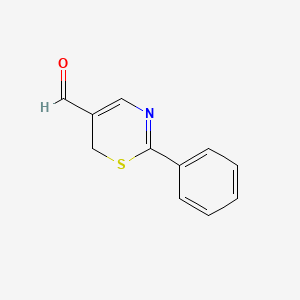
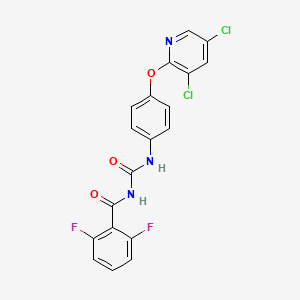

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)


